An In-depth Technical Guide to 3-(4-Chlorophenyl)-5-methoxypyridine
An In-depth Technical Guide to 3-(4-Chlorophenyl)-5-methoxypyridine
Part 1: Compound Identification and Physicochemical Properties
3-(4-Chlorophenyl)-5-methoxypyridine is a biaryl heterocyclic compound featuring a central pyridine ring substituted with a 4-chlorophenyl group at the 3-position and a methoxy group at the 5-position. The strategic placement of these moieties suggests potential for nuanced biological activity and makes it an attractive scaffold for medicinal chemistry.
Table 1: Predicted Physicochemical Properties of 3-(4-Chlorophenyl)-5-methoxypyridine
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, and methanol |
| CAS Number | Not assigned or publicly available. For reference, the CAS number for the related compound 3-Chloro-5-methoxypyridine is 95881-83-7[1], and for 2-Chloro-5-methoxypyridine is 139585-48-1[2]. |
Part 2: Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine can be logically approached through a Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, mild reaction conditions, and proven efficacy in constructing biaryl systems. The proposed synthetic workflow starts from the commercially available 3-bromo-5-methoxypyridine.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-methoxypyridine (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1 v/v), followed by the addition of a base, such as sodium carbonate (2 equivalents).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 3-(4-chlorophenyl)-5-methoxypyridine.
Caption: Proposed Synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine.
Part 3: Potential Applications in Drug Discovery and Life Sciences
The structural motifs within 3-(4-chlorophenyl)-5-methoxypyridine are prevalent in a variety of bioactive molecules, suggesting its potential as a valuable building block in drug discovery.
Antiproliferative and Anticancer Activity
The pyridine core is a common feature in many approved drugs.[3] The substitution pattern significantly influences pharmacological activity. For instance, compounds with a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine scaffold have been shown to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy.[4] The presence of the 4-chlorophenyl group in the target molecule is also significant, as this moiety is found in numerous compounds with demonstrated antiproliferative effects.[5]
Antiviral Potential
Derivatives of N-phenylbenzamide containing a 4-chlorophenyl group have been investigated as potential anti-HBV agents.[6][7] These compounds have been shown to exert their antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a host factor that can inhibit the replication of the hepatitis B virus.[7] This suggests that 3-(4-chlorophenyl)-5-methoxypyridine could serve as a core structure for the development of novel antiviral therapeutics.
Kinase Inhibition
The pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors. The specific substitution pattern of 3-(4-chlorophenyl)-5-methoxypyridine could allow for targeted interactions within the ATP-binding pocket of various kinases, making it a candidate for screening in cancer and inflammatory disease models.
Caption: Potential Biological Activities of 3-(4-Chlorophenyl)-5-methoxypyridine.
Part 4: Conclusion and Future Directions
3-(4-Chlorophenyl)-5-methoxypyridine represents a promising, yet underexplored, chemical entity. The synthetic route proposed herein is robust and scalable, enabling its production for further investigation. Based on the analysis of its structural components, this compound warrants exploration for its potential as an anticancer, antiviral, and kinase-inhibiting agent. Future research should focus on the definitive synthesis and characterization of this molecule, followed by comprehensive screening in relevant biological assays to validate these hypotheses.
References
- Organic Syntheses Procedure: 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
- ChemicalBook: 3-(4-Chlorophenyl)-5-Methoxypyridine.
- MDPI: The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- Benchchem: Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
-
Drug Design, Development and Therapy: Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available at: [Link]
-
National Institutes of Health: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available at: [Link]
-
PrepChem.com: Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Available at: [Link]
-
ResearchGate: Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Available at: [Link]
-
lookchem: 4-Amino-5-chloro-2-methoxypyridine. Available at: [Link]
-
ResearchGate: Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available at: [Link]
-
MDPI: Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]
-
PubMed: Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Available at: [Link]
-
ResearchGate: Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Available at: [Link]
-
ResearchGate: Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]
-
eChemTCM: 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. Available at: [Link]
-
MDPI: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available at: [Link]
-
National Institutes of Health: Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available at: [Link]
-
PubChem: 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available at: [Link]-)
Sources
- 1. 3-Chloro-5-methoxypyridine | [frontierspecialtychemicals.com]
- 2. CAS 139585-48-1: 2-CHLORO-5-METHOXYPYRIDINE | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
